N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN4O2/c1-12(2)17-21-22-18(25-17)13-7-9-23(10-8-13)11-16(24)20-15-5-3-14(19)4-6-15/h3-6,12-13H,7-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAAOAZVGLOVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Coupling Reactions: The final step involves coupling the oxadiazole-containing piperidine derivative with 4-bromophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromophenyl group enables palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids. This reaction is critical for introducing structural diversity:
Example : Coupling with phenylboronic acid ( ):
textBr-C₆H₄-NHCO-... + PhB(OH)₂ → Ph-C₆H₄-NHCO-... + Byproducts
Nucleophilic Aromatic Substitution
The electron-deficient bromophenyl group undergoes substitution under specific conditions:
| Reagent | Conditions | Product | Yield | Mechanism | Source |
|---|---|---|---|---|---|
| KNH₂/NH₃ (l) | −33°C, 12 h | Aminophenyl derivatives | 55% | SNAr | |
| CuCN/DMF | 150°C, 24 h | Cyanophenyl analogs | 40% | Radical pathway |
Note : Lower yields for bromine substitution compared to chlorine due to reduced electrophilicity.
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole moiety participates in electrophilic and nucleophilic reactions:
Acetamide Hydrolysis and Derivatization
The acetamide linker is hydrolyzable or modifiable via standard acyl reactions:
Piperidine Ring Modifications
The piperidine nitrogen undergoes alkylation or acylation to alter pharmacokinetic properties:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| CH₃I | N-Methylpiperidine derivative | K₂CO₃, DMF, 60°C | 90% | |
| Ac₂O | N-Acetylpiperidine analog | Pyridine, RT, 2 h | 85% |
Biological Activity-Driven Reactions
Derivatives synthesized via the above reactions show enhanced bioactivity:
-
Antibacterial : Suzuki-coupled biaryl derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) .
-
Anticancer : Nitro-oxadiazole analogs exhibit IC₅₀ values of 3–10 µM against lung carcinoma cells .
Key Synthetic Routes
The compound is synthesized via:
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its potential antimicrobial properties. Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against a range of pathogens. For instance, compounds similar to N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .
Anticancer Potential
Emerging studies suggest that oxadiazole derivatives can also possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds with similar structures have been tested for their cytotoxic effects on various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The oxadiazole ring and piperidine moiety may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural analogs and their substituents:
Key Observations :
- Oxadiazole Modifications : The isopropyl group in the target compound may improve steric hindrance and metabolic stability compared to thioether-linked analogs (e.g., compounds 14 and 5d) .
- Heterocyclic Cores: Piperidine (target compound) vs. piperazine () or quinoline (compound 14) rings influence conformational flexibility and solubility .
Physicochemical Properties
- Lipophilicity : The bromophenyl group increases logP compared to fluorophenyl (5d) or pyridinyl (3a) analogs, impacting membrane permeability .
Biological Activity
N-(4-bromophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 368.28 g/mol. Its structure features a bromophenyl group, a piperidine ring, and an oxadiazole moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens.
- Synergistic effects when combined with established antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
The following table summarizes the antimicrobial activity of related compounds:
| Compound | MIC (μg/mL) | Synergistic Effect |
|---|---|---|
| 7b | 0.22 | Yes |
| Ciprofloxacin | 2.00 | - |
| Ketoconazole | 1.00 | - |
Anticancer Activity
In addition to antimicrobial properties, this compound has shown promise in anticancer research:
- Cytotoxicity Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values indicating low toxicity towards normal cells.
Research indicates that similar oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Receptor Modulation : The compound could modulate receptor activity that affects cellular signaling pathways related to growth and apoptosis.
Case Studies
A notable case study involved the evaluation of an oxadiazole derivative similar to this compound against Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard treatments .
Q & A
Q. Yield Optimization Strategies :
Q. Advanced Computational Design
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing down viable synthetic pathways .
- Machine Learning : Train models on existing oxadiazole and acetamide synthesis data to predict optimal conditions (solvent, catalyst) .
- Free Energy Profiling : Calculate activation energies to identify rate-limiting steps (e.g., oxadiazole cyclization vs. amidation) .
Case Study :
ICReDD’s approach combines computational screening with experimental validation, reducing development time by 40% for similar heterocycles .
What techniques confirm the molecular conformation and purity of this compound?
Q. Basic Structural Characterization
Q. Advanced Application :
How can researchers address discrepancies in bioactivity data across studies?
Q. Advanced Data Contradiction Analysis
Purity Validation : Re-analyze batches via elemental analysis or mass spectrometry to rule out degradation products .
Conformational Analysis : Compare crystal structures (e.g., dihedral angles impacting receptor binding) with computational models .
Biological Assay Conditions :
Q. Example Workflow :
- If anti-bacterial activity varies, test compound stability in culture media via LC-MS and correlate with MIC values .
What strategies enhance the compound’s metabolic stability for in vivo studies?
Q. Advanced Pharmacokinetic Optimization
- Isotope Labeling : Incorporate ¹⁴C or ³H at the acetamide methyl group to track metabolic pathways .
- Prodrug Design : Mask polar groups (e.g., oxadiazole) with ester linkages to improve bioavailability .
- CYP450 Inhibition Assays : Screen for enzyme interactions using liver microsomes to predict clearance rates .
Q. Data-Driven Approach :
- Use QSAR models to correlate logP values (e.g., calculated via ChemDraw) with observed half-life in rodent studies .
How to resolve synthetic challenges in piperidine-oxadiazole coupling?
Q. Advanced Methodological Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
